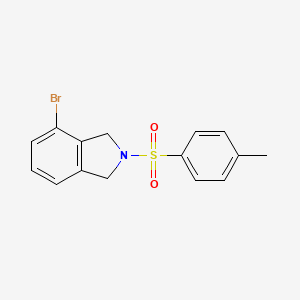

![molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9](/img/structure/B1316415.png)

3H-Spiro[1-benzofuran-2,4'-piperidine]

Overview

Description

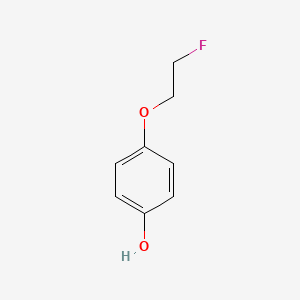

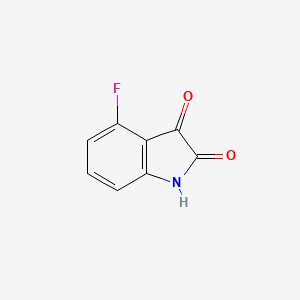

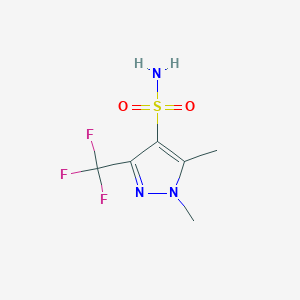

“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H15NO . It is a pale yellow solid and has been shown to bind with low affinity to the melanocortin receptor and act as an agonist .

Molecular Structure Analysis

The InChI code for “3H-Spiro[1-benzofuran-2,4’-piperidine]” is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . The molecular weight is 189.26 .

Physical And Chemical Properties Analysis

“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a pale yellow solid . It has a molecular weight of 189.26 . No further physical and chemical properties are provided in the search results.

Scientific Research Applications

Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1

The compound has been used in the synthesis of novel spirocyclic benzofuranones, which have been tested for their ability to inhibit the human peptidyl prolyl cis/trans isomerase Pin1 . This enzyme plays a crucial role in the regulation of cell division and is a target for cancer therapy .

Synthesis of Tricyclic and Tetracyclic Benzofuranones

The 3H-spiro[1-benzofuran-2,4’-piperidine] skeleton has been synthesized using different routes. One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones . These compounds have potential applications in medicinal chemistry due to their complex structures .

Antibacterial Properties

Some derivatives of 3H-Spiro[1-benzofuran-2,4’-piperidine] have shown antibacterial properties . They were found to be active against Gram-positive bacteria, but inactive against Gram-negative bacteria . The lipophilicity of the compounds was identified as an important variable influencing their antibacterial activity .

Synthesis of Spirocyclic Benzofuranones

The compound has been used in the synthesis of spirocyclic benzofuranones . These compounds have attracted considerable attention due to their pharmaceutical activity .

Synthesis of Novel Spiroannulated 3-Benzofuranones

3H-Spiro[1-benzofuran-2,4’-piperidine] has been used in the synthesis of novel spiroannulated 3-benzofuranones . These compounds have been found to display modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .

Synthesis of Spirocyclic Lactones

The compound has been used in the synthesis of spirocyclic lactones . These compounds have potential applications in medicinal chemistry due to their complex structures .

Safety and Hazards

The safety data sheet for “3H-Spiro[1-benzofuran-2,4’-piperidine]” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of 3H-Spiro[1-benzofuran-2,4’-piperidine] are currently unknown . This compound is primarily used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.

Biochemical Pathways

Given its use in proteomics research

Action Environment

Safety data sheets suggest that it should be stored at room temperature in an inert atmosphere .

properties

IUPAC Name |

spiro[3H-1-benzofuran-2,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELCJNKQCKIECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508411 | |

| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Spiro[1-benzofuran-2,4'-piperidine] | |

CAS RN |

71916-73-9 | |

| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of the "umpolung flow chemistry" approach described in the paper for the synthesis of the 3H-Spiro[benzofuran-2,4'-piperidine] building block?

A1: The research highlights the development of a novel synthetic route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a crucial intermediate in the multistep synthesis of SHP2 inhibitor GDC-1971 (migoprotafib) []. The key innovation lies in the implementation of an "umpolung flow chemistry" strategy. This method utilizes a modified Katritzky benzotriazole hemiaminal, which undergoes deprotonation and subsequent 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate []. This approach offers several advantages over traditional batch reactions, particularly when scaling up the synthesis. The flow chemistry setup allows for precise control of reaction parameters, leading to improved yields and product purity. Importantly, this strategy eliminates the need for large cryogenic reaction vessels typically required for handling organolithium reagents at scale, making the process more efficient and cost-effective for large-scale production of this important pharmaceutical intermediate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.